
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Alkyne Intermediate: Starting with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde, perform a Sonogashira coupling reaction with an appropriate alkyne to form the but-3-yn-1-yl intermediate.
Cyclization: The alkyne intermediate undergoes cyclization with hydrazine or its derivatives to form the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or triazole moieties.
Reduction: Reduction reactions could target the aromatic rings or the alkyne group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, or anticancer compounds.
Medicine
Pharmaceutical applications might include the development of new drugs targeting specific enzymes or receptors, leveraging the triazole moiety’s ability to interact with biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to form strong interactions with metal ions and biological macromolecules, which could be key to its activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal and anticancer properties.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Uniqueness
4-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl)-4H-1,2,4-triazole is unique due to the presence of both chlorophenyl and fluorophenyl groups, which could enhance its biological activity and specificity compared to other triazole derivatives.
Properties
CAS No. |
88557-58-8 |
|---|---|
Molecular Formula |
C18H13ClFN3 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)-1-(4-fluorophenyl)but-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H13ClFN3/c1-2-11-18(23-12-21-22-13-23,14-3-7-16(19)8-4-14)15-5-9-17(20)10-6-15/h1,3-10,12-13H,11H2 |
InChI Key |
VSCZOQPOPOOAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


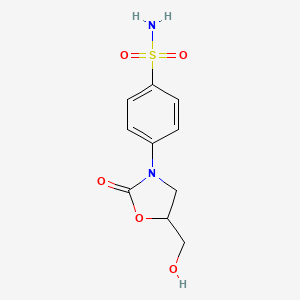
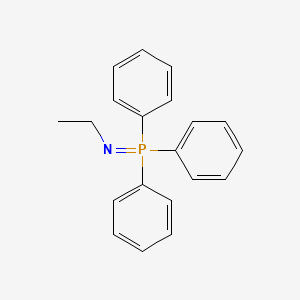


![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)
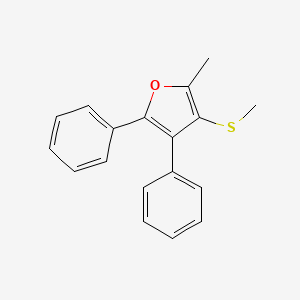


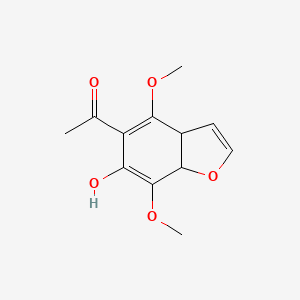

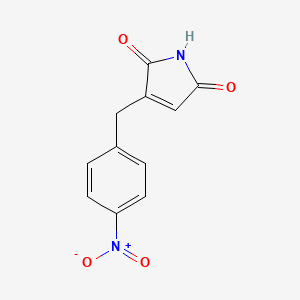
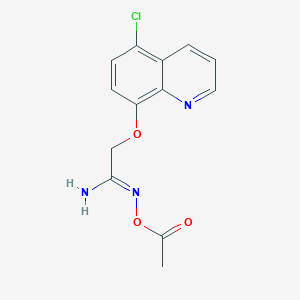

![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
